Cyclohexaneethanol, 1-hydroxy-5-methyl-2-(1-methylethyl)-

Catalog No.
S14297658
CAS No.
54280-90-9
M.F
C12H24O2
M. Wt
200.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclohexaneethanol, 1-hydroxy-5-methyl-2-(1-methyl...

CAS Number

54280-90-9

Product Name

Cyclohexaneethanol, 1-hydroxy-5-methyl-2-(1-methylethyl)-

IUPAC Name

1-(2-hydroxyethyl)-5-methyl-2-propan-2-ylcyclohexan-1-ol

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

InChI

InChI=1S/C12H24O2/c1-9(2)11-5-4-10(3)8-12(11,14)6-7-13/h9-11,13-14H,4-8H2,1-3H3

InChI Key

PXRXEDWPGDGPQZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1)(CCO)O)C(C)C

Cyclohexaneethanol, specifically 1-hydroxy-5-methyl-2-(1-methylethyl)-, is an organic compound with the molecular formula C8H16OC_8H_{16}O and a molecular weight of approximately 128.21 g/mol. This compound is characterized by the presence of a hydroxyl group (-OH) attached to a cyclohexane ring, making it a secondary alcohol. It is also known by various synonyms, including β-Cyclohexylethyl alcohol and 2-Cyclohexylethanol . The compound typically appears as a colorless liquid with a mild odor, and it is soluble in organic solvents.

Typical of secondary alcohols:

  • Oxidation: Cyclohexaneethanol can be oxidized to form ketones or aldehydes. For instance, oxidation with chromic acid can yield cyclohexanone.
  • Esterification: The compound can react with acids to form esters, which are useful in various applications, particularly in the production of plasticizers.
  • Dehydration: Under acidic conditions and heat, cyclohexaneethanol can dehydrate to form cyclohexene, an important intermediate in organic synthesis .

The biological activity of cyclohexaneethanol has been explored in various studies. It has demonstrated moderate toxicity when ingested or absorbed through the skin. The LD50 values for oral and dermal exposure are reported to be approximately 940 mg/kg and 1100 mg/kg respectively . While not classified as a carcinogen, some studies suggest it may have co-carcinogenic effects under specific conditions .

Cyclohexaneethanol can be synthesized through several methods:

  • Hydroformylation of Olefins: This method involves the reaction of cyclohexene with carbon monoxide and hydrogen in the presence of a catalyst to produce cyclohexaneethanol.
  • Reduction of Cyclohexanone: Cyclohexanone can be reduced using sodium borohydride or lithium aluminum hydride to yield cyclohexaneethanol.
  • Direct Alkylation: The compound can also be synthesized through the alkylation of phenol derivatives with appropriate alkyl halides under basic conditions .

Cyclohexaneethanol has several important applications:

  • Solvent: It is used as a solvent in various chemical processes due to its ability to dissolve many organic compounds.
  • Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of various chemicals, including plasticizers and other industrial chemicals.
  • Fragrance Industry: Its mild odor makes it suitable for use in fragrances and perfumes .

Interaction studies involving cyclohexaneethanol focus on its behavior in mixtures with other solvents and compounds. Research indicates that its presence can influence the separation processes in mixtures such as ethanol/cyclohexane systems. These studies are crucial for optimizing industrial processes like distillation and extraction .

Cyclohexaneethanol shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:

Compound NameMolecular FormulaKey Features
CyclohexanolC6H12OA primary alcohol used primarily as a solvent and precursor for nylon production.
1-HexanolC6H14OA straight-chain alcohol used in the production of plasticizers and surfactants.
2-HexanolC6H14OA secondary alcohol used as a solvent and in flavoring agents.
2-MethylcyclopentanolC6H12OA cyclic alcohol that has applications in organic synthesis but differs structurally from cyclohexaneethanol.

Cyclohexaneethanol is unique due to its specific structure that combines features from both cycloalkanes and alcohols, providing it with distinct chemical properties that are advantageous for various industrial applications.

Catalytic Hydrogenation Approaches for Cyclohexaneethanol Derivatives

Catalytic hydrogenation plays a pivotal role in synthesizing cyclohexaneethanol derivatives, particularly in reducing ketone or oxime intermediates to alcohol functionalities. Recent advances in single-atom catalysts (SACs) and noble-metal-free systems have expanded the toolbox for such transformations.

Platinum-Based Single-Atom Catalysts
The hydrogenation of cyclohexanone derivatives, a key precursor in cyclohexaneethanol synthesis, has been achieved using Pt@Na₃PMA (phosphomolybdic acid) catalysts. Density functional theory (DFT) calculations reveal that the single Pt atom anchors at a fourfold hollow site on the PMA support, forming stable Pt–O bonds through ionic and covalent interactions. The coadsorption of H₂ and cyclohexanone on Pt@Na₃PMA exhibits high thermal stability (adsorption energy: −2.3 eV), enabling efficient hydrogenation of the carbonyl group. The rate-determining step is the hydrogenation of the carbonyl oxygen, with Na₃PMA acting as an “electron sponge” to modulate electron transfer during the reaction.

Copper Catalysts for Selective Hydrogenation
Noble-metal-free systems, such as SiO₂-supported copper catalysts, offer an economical alternative. These catalysts enable the selective hydrogenation of nitrocyclohexane (NC) to cyclohexanone oxime (CHO), a potential intermediate in cyclohexaneethanol synthesis. The coexistence of Cu⁰ and Cu⁺ species on weakly acidic SiO₂ facilitates synergistic catalysis, achieving 92% selectivity for CHO at 120°C.

Comparative Catalyst Performance

Catalyst TypeSubstrateProductSelectivityConditions
Pt@Na₃PMACyclohexanoneCyclohexanol>95%80°C, H₂ pressure
Cu/SiO₂NitrocyclohexaneCyclohexanone oxime92%120°C, H₂ flow
Pd/NaYPhenolCyclohexane100%Nonpolar solvent

Solvent Systems and Reaction Optimization in Cyclohexanone-Based Syntheses

Solvent polarity critically influences reaction pathways and product selectivity in cyclohexanone hydrogenation. A bifunctional Pd/NaY catalyst demonstrates tunable selectivity depending on the solvent:

  • Nonpolar solvents (e.g., n-octane): Promote complete hydrogenation of phenol to cyclohexane via strong adsorption of phenol on acid sites, favoring sequential hydrogenation.
  • Polar solvents (e.g., ethanol): Stabilize cyclohexanol intermediates through hydrogen bonding, achieving 92.3% selectivity for cyclohexanol.

Mechanistic Insights
DFT calculations indicate that solvent polarity alters the hydration equilibrium of cyclohexanol. In polar solvents, trace water formed during reaction stabilizes cyclohexanol, while nonpolar solvents facilitate dehydration to cyclohexane. This solvent-driven effect enables precise control over reaction outcomes without modifying catalyst composition.

Stereochemical Control in 1-Hydroxy-5-Methyl Substitution Patterns

The stereochemical outcome of 1-hydroxy-5-methyl substitution in cyclohexaneethanol derivatives is influenced by catalyst geometry and reaction dynamics. While direct studies on this compound are limited, insights can be extrapolated from related systems:

Asymmetric Hydrogenation Strategies
Manganese-catalyzed asymmetric hydrogenation of ketones demonstrates potential for dynamic kinetic resolution (DKR) in cyclohexane derivatives. Chiral Mn complexes facilitate enantioselective reduction of prochiral ketones, a strategy that could be adapted for stereocontrol at the 1-hydroxy position.

Thermodynamic vs. Kinetic Control

  • Thermodynamic control: Higher temperatures favor equatorial positioning of the 1-hydroxy group due to reduced steric strain.
  • Kinetic control: Low-temperature hydrogenation with bulky catalysts (e.g., Pt@Na₃PMA) may retain axial hydroxyl configurations, stabilized by catalyst-substrate interactions.

Substituent EffectsThe 1-methylethyl (isopropyl) group at position 2 imposes significant steric hindrance, directing hydrogenation to the less hindered face of the cyclohexane ring. This effect is amplified in nonpolar solvents, where substrate-catalyst interactions dominate.

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

200.177630004 g/mol

Monoisotopic Mass

200.177630004 g/mol

Heavy Atom Count

14

General Manufacturing Information

Cyclohexaneethanol, 1-hydroxy-5-methyl-2-(1-methylethyl)-: INACTIVE

Dates

Last modified: 08-10-2024

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